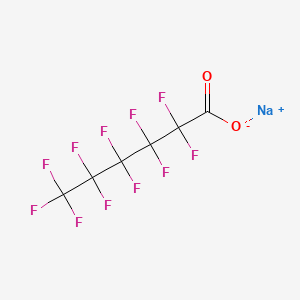

Sodium perfluorohexanoate

Descripción

Evolution of Per- and Polyfluoroalkyl Substances (PFAS) Research

The journey of PFAS research began with their development and synthesis in the 1930s and 1940s, with one of the earliest and most well-known applications being Teflon. techspray.com By the 1950s, the use of PFAS had expanded significantly into numerous sectors. techspray.com However, initial concerns about their environmental and health impacts began to surface in the 1960s and 1970s as researchers identified their persistence and accumulation in living organisms. techspray.com

A pivotal moment in PFAS research was the work of the C8 Science Panel in 2012, which investigated potential health effects linked to perfluorooctanoic acid (PFOA) exposure. frontiersin.orgnih.govnih.gov This was a major early research effort that examined potential adverse health outcomes. frontiersin.orgnih.govnih.gov Over the last decade, the body of epidemiological literature on PFOA has grown substantially, leading to improvements in scientific investigation methods. frontiersin.orgnih.govnih.gov The growing awareness of the potential risks associated with long-chain PFAS, such as PFOA and perfluorooctane sulfonate (PFOS), led to a phase-out of these chemicals by major manufacturers. itrcweb.org This, in turn, spurred research and development into alternative compounds, including short-chain PFAS. itrcweb.orgmdpi.com

Classification of Per- and Polyfluoroalkyl Substances (PFAS)

The PFAS family is extensive and can be divided into two main classes: polymers and non-polymers. itrcweb.org Non-polymer PFAS are further categorized into perfluoroalkyl and polyfluoroalkyl substances. itrcweb.org Perfluoroalkyl substances have a fully fluorinated carbon chain, while polyfluoroalkyl substances are only partially fluorinated. kemi.se

A significant distinction within PFAS is between long-chain and short-chain compounds. kemi.se Long-chain PFAS generally include perfluorocarboxylic acids (PFCAs) with eight or more carbons and perfluorosulfonic acids (PFSAs) with six or more carbons. itrcweb.org Short-chain PFAS, conversely, have shorter carbon chains, such as perfluorohexanoic acid (PFHxA) and perfluorohexane sulfonate (PFHxS), both of which have six carbon atoms. kemi.se While it was initially thought that short-chain PFAS were less problematic, this has been shown to be an oversimplification, as molecular properties are not solely determined by carbon-chain length. kemi.se

Positioning of Sodium Perfluorohexanoate within Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs)

This compound (CAS RN 2923-26-4) is the sodium salt of perfluorohexanoic acid (PFHxA). ca.gov PFHxA is a short-chain perfluoroalkyl carboxylic acid (PFCA) with a six-carbon chain. kemi.seca.gov PFCAs are a subgroup of perfluoroalkyl acids (PFAAs) and are considered terminal degradation products of certain precursor polyfluoroalkyl substances. itrcweb.org As a short-chain PFCA, this compound is more water-soluble and has a lower potential for sorption to particles compared to its long-chain counterparts. mst.dk

Historical Context of this compound as a Replacement Compound

Concerns over the environmental persistence and potential health effects of long-chain PFAS, such as PFOA and PFOS, led to a voluntary phase-out and regulatory actions. itrcweb.orgnih.gov In response, industries developed and introduced short-chain PFAS as alternatives. mdpi.com this compound, as a C6 compound, falls into this category of shorter-chain alternatives. kemi.semst.dk These shorter-chain compounds were intended to have less bioaccumulative potential and lower toxicity profiles compared to the long-chain substances they replaced. Consequently, the use of short-chain fluorotelomers, which can degrade to form short-chain PFCAs like PFHxA, has increased in applications such as aqueous film-forming foams (AFFF), metal plating, and food packaging. mst.dk

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | nih.gov |

| Synonyms | Sodium undecafluorohexanoate, Sodium perfluorocaproate | nih.govcymitquimica.com |

| CAS Number | 2923-26-4 | ca.govnih.govlookchem.com |

| Molecular Formula | C₆F₁₁NaO₂ | nih.gov |

| Molecular Weight | 336.04 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

Table 2: Toxicological Research Findings for this compound

| Study Type | Species | Key Findings | Source(s) |

| Subchronic Toxicity | Rat (Crl:CD(SD)) | No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg/day, based on nasal lesions. | researchgate.netnih.gov |

| Developmental Toxicity | Rat | Maternal and developmental NOAEL of 100 mg/kg/day, based on maternal and fetal body weight effects. | researchgate.netnih.gov |

| Reproductive Toxicity | Rat | P₁ adult rat NOAEL of 20 mg/kg/day based on reduced body weight parameters; NOAEL for reproductive toxicity was 100 mg/kg/day based on reduced F₁ pup weights. | researchgate.netnih.gov |

| Genetic Toxicity | In vitro | No mutations in the bacterial reverse mutation (Ames) assay; no chromosome aberrations in human lymphocytes. | researchgate.netnih.gov |

Propiedades

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMRWXUIVFZGSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052856 | |

| Record name | Sodium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-26-4 | |

| Record name | Sodium undecafluorohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undecafluorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM UNDECAFLUOROHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Sodium Perfluorohexanoate

Sources and Pathways of Environmental Release of Sodium Perfluorohexanoate

Industrial Discharges and Manufacturing Processes

The primary pathway for the entry of this compound into the environment is through industrial activities. nih.gov PFAS, including this compound, are used in a wide array of industrial applications and consumer products due to their resistance to heat, oil, stains, grease, and water. nih.gov Key industrial sources of PFAS contamination include manufacturing facilities that produce or use these chemicals, military fire training areas, and wastewater treatment plants. nih.govepa.gov For instance, facilities involved in the production of organic chemicals, plastics, and synthetic fibers have been identified as sources of PFAS in wastewater discharges. regulations.gov Semiconductor manufacturing is another industry where PFAS are considered essential, leading to their release into wastewater. cpeo.org The U.S. Environmental Protection Agency (EPA) has recognized the significance of these releases and now requires facilities in designated industry sectors that manufacture, process, or otherwise use this compound above certain quantities to report their releases through the Toxics Release Inventory (TRI). epa.govkelleydrye.com

Product Life Cycle and Disposal

The entire life cycle of products containing this compound contributes to its environmental release. pops.int This includes the manufacturing process, the use of the products by consumers, and their ultimate disposal. pops.int Waste management facilities, such as landfills, are significant sources of PFAS contamination. service.gov.uk Leachate from landfills has been found to contain PFAS, which can then contaminate groundwater. qecusa.com The disposal of products containing PFAS, from textiles and paper products to firefighting foams, results in their release into wastewater and the solid waste stream. pops.intbasel.int The persistence of these chemicals means that they accumulate in the environment over time, leading to widespread contamination.

Environmental Transport and Partitioning of this compound

Mobility in Aqueous Systems and Soils

Once released into the environment, this compound exhibits high mobility, particularly in aqueous systems. As a short-chain PFAS, it is more soluble in water and has a lower tendency to sorb to particles compared to its long-chain counterparts. This high water solubility facilitates its transport over long distances in water. Consequently, it can readily contaminate surface water and groundwater. The main emission vectors for PFOA and its salts, which would include this compound, are identified as wastewater and dust particles. pops.int The presence of PFAS in landfill leachate poses a direct threat to groundwater resources. qecusa.com

Atmospheric Dispersion and Deposition

While more volatile PFAS precursors are known for long-range atmospheric transport, the direct atmospheric dispersion of this compound itself is less characterized. However, the release of PFAS as particles or aerosols from industrial sites is a recognized pathway. pops.int These particles can be transported in the atmosphere and then deposited onto soil and water bodies, contributing to the widespread distribution of these compounds, even in remote areas. Studies have shown that atmospheric transport is a significant factor in the global distribution of PFAS, leading to their detection in soils worldwide.

Detection and Quantification of this compound in Environmental Compartments

The detection and quantification of this compound and other PFAS in various environmental media are crucial for understanding their distribution and for regulatory purposes. In California, for example, PFHxA, the acid form of this compound, was detected in 29-38% of public water system samples, with a maximum concentration of 0.3 ppb and average values ranging from 0.011-0.016 ppb. ca.gov The U.S. EPA is including PFHxA in its fifth Unregulated Contaminant Monitoring Rule (UCMR5), which will lead to more extensive monitoring in drinking water between 2023 and 2025. ca.gov The development of advanced analytical methods is essential for accurately measuring the low concentrations at which these compounds can be present in the environment.

The following table provides a summary of detection data for Perfluorohexanoic Acid (PFHxA), the anionic form of this compound, in public drinking water systems in California.

| Parameter | Value |

|---|---|

| Detection Frequency | 29-38% of samples statewide |

| Maximum Concentration | 0.3 ppb |

| Average Concentration Range | 0.011-0.016 ppb |

Aquatic Environments (Surface Water, Groundwater, Wastewater)

The presence of PFHxA in aquatic environments is a significant concern due to its high water solubility, which facilitates its transport and distribution. europa.eu

Surface Water: PFHxA has been detected in surface waters globally. europa.eu For instance, studies near US Air Force bases found PFHxA to be a notable PFAS in surface water, secondary to more dominant compounds like PFOS. oup.com In the alluvial-pluvial plain of the Hutuo River in China, PFHxA was a dominant PFAS contaminant, with a high detection rate of 95.16%. mdpi.com Riverine discharge is a significant input of PFHxA into larger water bodies like the Baltic Sea. mdpi.com

Groundwater: PFHxA is frequently detected in groundwater, particularly in areas with known contamination sources. nih.govresearchgate.net Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.net For example, groundwater near a fluorochemical plant in China showed PFHxA levels from 0.01 to 0.58 µg/L, while groundwater contaminated by municipal landfills in Australia had concentrations from 0.002 to 0.046 µg/L. researchgate.net In a study of the Hutuo River plain in China, the mean concentration of PFHxA in groundwater was 0.37 ng/L. mdpi.com The mobility of shorter-chain PFAS like PFHxA means they can contaminate groundwater more rapidly than their long-chain counterparts. bmuv.de

Wastewater: Wastewater treatment plants (WWTPs) are recognized as a significant pathway for PFAS, including PFHxA, to enter the aquatic environment. wa.gov Conventional wastewater treatment processes are often ineffective at removing these persistent compounds, and in some cases, can even lead to an increase in the concentration of certain PFAS, like PFHxA, in the effluent due to the breakdown of precursor compounds. eureau.orgwa.gov Studies have shown that WWTP effluent is a major contributor to the presence of short-chain PFAS in surface waters. wa.gov In one study, the concentration of PFHxA in the effluent of a treatment plant was found to be 133 ng/L, which was significantly higher than the influent concentration of 8.6 ng/L. wa.gov

Table 1: Reported Concentrations of PFHxA in Aquatic Environments

| Environment | Location | Concentration Range |

| Surface Water | Near US Air Force Bases | ~20–500 ng/L (as part of a subset of 5-8 PFAS) oup.com |

| Hutuo River, China | Mean of 0.37 ng/L mdpi.com | |

| Groundwater | Near Fluorochemical Plant, China | 0.01 to 0.58 µg/L researchgate.net |

| Near Municipal Landfills, Australia | 0.002 to 0.046 µg/L researchgate.net | |

| Alluvial–Pluvial Plain of Hutuo River, China | ND to 4.27 ng/L mdpi.com | |

| Wastewater Effluent | Washington State, USA (Plant C) | 133 ng/L wa.gov |

| Eight US POTWs | Accounted for >1% of extractable organofluorine pnas.org |

Terrestrial Environments (Soil, Sediment)

PFHxA is also found in terrestrial environments, where it can persist and potentially leach into groundwater.

Soil: Soil contamination with PFHxA can occur through various pathways, including the application of biosolids from wastewater treatment, industrial discharges, and the use of aqueous film-forming foams (AFFF) for firefighting. researchgate.netresearchgate.net The mobility of PFHxA in soil is a key factor in its potential to contaminate underlying groundwater. bmuv.de Shorter-chain PFAS like PFHxA are generally less retained in soil compared to their long-chain counterparts, making them more mobile. bmuv.de Studies have shown that amending contaminated soil can significantly reduce the leachability of PFHxA. researchgate.net The sorption of PFHxA to soil is influenced by factors such as the nature of the functional group. publish.csiro.au

Sediment: PFHxA has been detected in sediments of various water bodies. nih.gov In the Gulf of Gdansk, PFHxA was one of the dominating PFAS in sediments collected around discharge collectors from a wastewater treatment plant. mdpi.com The presence of PFHxA in sediments can be an indicator of pollution from sources like treated wastewater. mdpi.com

Table 2: Research Findings on PFHxA in Terrestrial Environments

| Environment | Key Finding | Source |

| Soil | Amending contaminated soil with RemBind® resulted in an approximately 99.5% decrease in PFAS leachability. | researchgate.net |

| Soil | In AFFF-contaminated soil, short-chain PFCAs like PFHxA showed signal suppression in lower soil layers compared to topsoil. | acs.org |

| Sediment | In the Gulf of Gdansk, PFHxA was a dominant PFAS in sediments near wastewater discharge, with concentrations ranging from 0.00403 to 40.6 ng/g d.w. (as part of Σ17PFASs). | mdpi.com |

| Sediment | In a water lake, PFHxA was a dominant perfluorinated carboxylic acid (PFCA) in water samples, while PFOS and PFHxS dominated in sediments. | nih.gov |

Biota and Food Chains

The bioaccumulative potential of PFHxA is a subject of ongoing research, with evidence suggesting it can enter and move through food chains. qassurance.comoup.com

Biota: PFHxA has been detected in various forms of wildlife. oup.compops.int For example, it has been found in the liver of avian species. oup.com Trophodynamic studies have shown that perfluoroalkyl acids (PFAAs), including PFHxA, have the potential to bioaccumulate and biomagnify in the food chain, leading to their detection in wildlife at higher trophic levels. oup.compops.int

Food Chains: The contamination of the environment with PFHxA leads to its entry into the food chain. qassurance.com This can occur through various pathways, such as the uptake of the compound by plants from contaminated soil and water, and the subsequent consumption of these plants by animals. qassurance.com PFAS can accumulate in different tissues of animals, including muscle and liver. nih.gov While long-chain PFAS are known to have a higher bioaccumulation potential, short-chain PFAS like PFHxA are also of concern. nih.gov Human exposure can occur through the consumption of contaminated food and drinking water. epa.govwiley.com In fact, diet is considered a major source of PFAS exposure for the general population. wiley.com

Environmental Fate and Persistence of Sodium Perfluorohexanoate

Degradation Pathways of Sodium Perfluorohexanoate in Environmental Matrices

The degradation of this compound in the environment is a critical area of study for understanding its long-term impact. Since the pKa of its corresponding acid, PFHxA, is low (<3), it primarily exists in the environment as the perfluorohexanoate anion. researchgate.net

This compound is exceptionally resistant to degradation through natural abiotic processes such as hydrolysis and photolysis. epa.govepa.govepa.govmasscta.orgmst.dknih.gov The carbon-fluorine bonds that form the backbone of the molecule are incredibly strong and stable, making them difficult to break down through reactions with water (hydrolysis) or sunlight (photolysis). ca.gov One field study conducted at a high altitude observed only a minor decrease of 0.8% in PFHxA concentrations after 106 days of solar irradiation, indicating that its atmospheric oxidation is an extremely slow process. masscta.org This inherent resistance to breakdown is a primary reason for the compound's persistence in various environmental compartments. epa.govepa.govepa.gov

Similar to its resistance to abiotic degradation, this compound shows a high resistance to biodegradation by microorganisms in natural environments. epa.govepa.govepa.govmasscta.orgmst.dknih.govwikipedia.org While the biodegradation of some polyfluorinated compounds is possible, it is generally a rare and slow process. nih.govacs.org PFHxA is often considered a terminal degradation product, meaning it is the end point of the breakdown of more complex PFAS and does not readily degrade further. masscta.orgmst.dkturi.org The strong carbon-fluorine bonds present a significant challenge for microbial enzymes to break, thus limiting its removal from the environment through biological pathways. mst.dk

A significant source of this compound in the environment is the biotransformation of larger, more complex PFAS known as precursor compounds. epa.gov These precursors are used in a variety of industrial and commercial applications. epa.gov Over time, through biological processes, these precursor molecules can break down, leading to the formation of stable end-products like PFHxA. masscta.orgmst.dknih.govdtic.mil

Examples of precursor categories that can degrade to PFHxA include:

Fluorotelomer-based products: These are a major class of PFAS used in products like stain-resistant fabrics and food packaging. Their degradation in the environment can lead to the formation of perfluorocarboxylic acids, including PFHxA. epa.govmasscta.orgmst.dkwikipedia.org For instance, 6:2 fluorotelomer alcohol (6:2 FTOH) is a known precursor that degrades to PFHxA. mst.dknih.gov

Electrochemical fluorination (ECF)-based products: Precursors from ECF synthesis, which can be found in some aqueous film-forming foams (AFFF), can also biotransform into perfluoroalkyl acids. dtic.milbattelle.org For example, N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), a precursor found in some AFFF formulations, has been shown to convert mostly to PFHxA through chemical oxidation. battelle.org

This indirect pathway means that even if the direct use of this compound is limited, its environmental concentrations can increase due to the ongoing degradation of these widely used precursor compounds. eeb.org

Biodegradation Potential and Limitations in Natural Environments

Environmental Half-Life and Persistence Assessment of this compound

The combination of high resistance to hydrolysis, photolysis, and biodegradation results in a long environmental half-life for this compound, making it a persistent organic pollutant. epa.govmasscta.orgca.govefs.consulting Its high stability means that once released into the environment, it can remain for extended periods, leading to long-term contamination of soil, water, and biota. epa.govca.gov

While specific environmental half-life data for this compound is limited, its properties are characteristic of "forever chemicals." efs.consulting Studies on its atmospheric oxidation suggest an extremely slow degradation rate. masscta.org The persistence of PFHxA is a key concern, as continuous release and accumulation can lead to increasing environmental concentrations over time. eeb.org

The following table presents the half-life of PFHxA in various organisms, which, while not direct environmental half-lives, illustrate its persistence once it enters biological systems.

| Organism | Sex | Half-Life | Dosing |

| Rat | Male | 1.0 hour | Single intravenous dose ca.gov |

| Female | 0.42 hours | Single intravenous dose ca.gov | |

| Male | 2.2-2.8 hours | Repeated oral dosing ca.gov | |

| Female | 2.3-2.7 hours | Repeated oral dosing ca.gov | |

| Monkey | Male | 5.3 hours | Single intravenous dose ca.gov |

| Female | 2.4 hours | Single intravenous dose ca.gov | |

| Pig | N/A | 4.1 days | In feed for 21 days ca.gov |

| Human | N/A | 14-49 days | Occupational exposure nih.gov |

| Human | N/A | 1.63 years | Exposure via contaminated drinking water ca.gov |

Bioaccumulation and Biomagnification Potential of this compound

Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

The bioaccumulation potential of this compound, as a short-chain PFAS, is generally considered to be lower than that of its long-chain counterparts like PFOA and PFOS. masscta.orgmdpi.comnih.gov Unlike many persistent organic pollutants, PFHxA is both hydrophobic and lipophobic, meaning it does not readily partition into fatty tissues. masscta.org Instead, it tends to bind to proteins in well-perfused tissues such as the liver, kidney, and blood. masscta.orgbmuv.de

Despite a lower tendency to accumulate compared to long-chain PFAS, PFHxA is detected in various aquatic organisms. mdpi.com There is no clear evidence of biomagnification for PFAS in aquatic food webs. bmuv.de

Research has provided bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) for PFHxA and other PFAS in aquatic life. A BCF or BAF value greater than 2,000 is generally considered to indicate that a substance is bioaccumulative. mdpi.com The available data for PFHxA in fish suggest it does not meet this criterion.

The table below summarizes some reported bioaccumulation data for perfluoroalkyl substances in aquatic organisms.

| Compound | Organism | Log BCF/BAF | Bioaccumulation Potential | Reference |

| C4-C7 Carboxylic Acids | Fish (muscle tissue) | < 1 | Little bioaccumulation potential | masscta.org |

| PFHxA | Juvenile Zebrafish | Not observed | Lack of bioaccumulation | nih.gov |

| PFOA | Fish | 3.27 (BAF) | acs.org | |

| PFOS | Fish | 3.67 (BAF) | acs.org |

Accumulation in Terrestrial Organisms and Plants

The accumulation of this compound, primarily in its anionic form PFHxA, in terrestrial ecosystems is a significant pathway for its entry into the food web. biorxiv.org Its behavior is largely governed by its chemical properties, particularly its relatively short-chain length and high water solubility compared to other well-known per- and polyfluoroalkyl substances (PFAS). slu.senih.gov

Accumulation in Plants

Plants can absorb PFHxA from contaminated soil and water through their root systems. researchgate.net The uptake process is influenced by factors such as soil composition, the specific plant species, and the chemical structure of the PFAS compound. researchgate.netnih.gov Research indicates that shorter-chain perfluorocarboxylic acids (PFCAs) like PFHxA are more mobile and readily translocated from roots to the above-ground parts of the plant, such as leaves and stems. nih.gov This is in contrast to longer-chain PFAS, which tend to be retained in the roots. nih.gov

The potential for plant uptake is often quantified using accumulation factors or bioconcentration factors (BCFs), which relate the concentration of the chemical in the plant to its concentration in the surrounding soil or water. slu.se One study estimated a grass-soil accumulation factor of 3.4 for PFHxA in a biosolids-amended soil environment. epa.gov In areas with known PFAS contamination, such as near firefighting training sites, vegetation has shown significant accumulation. slu.se

A laboratory study investigating the uptake of various PFAS in alfalfa through irrigation water demonstrated the high accumulation potential of short-chain compounds. In this experiment, the concentration of PFHxA in alfalfa tissue reached 21,000 ng/g. oup.com

Interactive Data Table: PFHxA Accumulation in Alfalfa

The following table presents data from a study where alfalfa was exposed to PFAS-spiked irrigation water. You can sort the table by compound or concentration to compare the uptake of PFHxA with other PFAS.

| Compound | Concentration in Alfalfa (ng/g) |

| PFHxA | 21000 |

| PFBA | 14500 |

| PFHpA | 11000 |

| PFOA | 8200 |

| PFNA | 4100 |

| PFOS | 2900 |

| FOSA | 560 |

| Data sourced from a study on PFAS trophic transfer to crickets. oup.com |

Accumulation in Terrestrial Animals

PFHxA has been detected in a variety of terrestrial organisms, including soil invertebrates and mammals. biorxiv.org Earthworms, for instance, can bioaccumulate PFAS directly from contaminated soil. oup.comoup.com Studies on the kinetics of this uptake show that shorter-chain PFCAs like PFHxA generally have lower uptake rates and are eliminated more quickly than longer-chain PFAS. oup.com

Higher-level organisms also show evidence of PFHxA accumulation. Bank voles sampled near a former firefighting training area in Sweden exhibited high concentrations of various PFAS in their livers, with PFHxA being one of the detected compounds. biorxiv.org The total PFAS concentrations in the livers of these voles reached a maximum of 11,600 ng/g wet weight. biorxiv.org Bioaccumulation factors (BAFs) calculated for these bank voles were notably high when considering mushrooms and soil as exposure sources. biorxiv.org

Trophic Transfer Dynamics

Trophic transfer describes the movement of contaminants from one trophic level (feeding level) to the next within a food web. For PFHxA, this process begins with its uptake by primary producers like plants, which are then consumed by herbivores, followed by carnivores. biorxiv.org While the trophic transfer of PFAS has been studied more extensively in aquatic environments, research into terrestrial food webs is growing. nih.gov

The potential for a chemical to increase in concentration at successively higher levels in a food chain is known as biomagnification. This is often assessed using biomagnification factors (BMFs), which compare the concentration of a substance in a predator to its concentration in its prey. acs.org

Research on the biomagnification potential of PFHxA in terrestrial ecosystems has yielded varied results. Due to its higher water solubility, PFHxA tends to remain in a dissolved state and partitions less readily into biological tissues compared to longer-chain PFAS. acs.orgnih.gov A study of an urban terrestrial avian food web concluded that PFHxA did not appear to biomagnify. nih.gov

However, transfer through the food chain clearly occurs. A study investigating a simple terrestrial food chain of earthworms and bank voles in a Nordic skiing area found detectable levels of PFHxA in both organisms. acs.org The table below shows the concentrations found in soil and earthworms from that study.

Interactive Data Table: PFHxA Concentrations in a Terrestrial Food Chain

This table displays the mean and standard deviation of PFHxA concentrations measured in soil and earthworms from a contaminated site (Granåsen) and a reference site (Jonsvatnet). Concentrations are in nanograms per gram (ng/g) on a dry weight (d.w.) basis for soil and wet weight (w.w.) for earthworms.

| Sample Type | Location | Mean Concentration (ng/g) | Standard Deviation (ng/g) |

| Soil | Granåsen | 0.04 | 0.02 |

| Soil | Jonsvatnet | 0.01 | 0.01 |

| Earthworm | Granåsen | 0.12 | 0.08 |

| Earthworm | Jonsvatnet | 0.02 | 0.01 |

| Data sourced from a study on PFAS in a Nordic skiing area food chain. acs.org |

Toxicological Assessment of Sodium Perfluorohexanoate

In Vivo Mammalian Toxicology Studies of Sodium Perfluorohexanoate

This compound exhibits low acute toxicity in mammalian models. In a study involving female Crl:CD(SD) rats, the acute oral median lethal dose (LD50) was determined to be greater than 1,750 mg/kg of body weight but less than 5,000 mg/kg. turi.orgchemicalbook.com No mortalities were observed at doses of 175 or 550 mg/kg. chemicalbook.com However, at 1,750 mg/kg, one out of four rats died, and at 5,000 mg/kg, all three rats in the group died within a day of dosing. turi.orgchemicalbook.com Clinical signs of toxicity at the higher doses included abnormal gait, ataxia, dehydration, lethargy, and nasal discharge. chemicalbook.com

In an acute dermal toxicity study, the ammonium salt of perfluorohexanoic acid was applied to the skin of Wistar rats at a dose of 2,000 mg/kg. turi.org No mortality was observed over the 14-day observation period. integral-corp.com

Subchronic and chronic studies in rats have demonstrated that the liver, kidneys, and hematopoietic system are target organs for this compound toxicity.

In a 90-day subchronic study, Crl:CD(SD) rats were administered this compound by gavage. researchgate.netnih.gov The study identified a No-Observed-Adverse-Effect Level (NOAEL) for subchronic toxicity at 20 mg/kg/day, based on the observation of nasal lesions at higher doses. researchgate.netnih.gov A key hepatic effect noted was the induction of peroxisomal beta-oxidation. researchgate.netnih.gov The No-Observed-Effect Level (NOEL) for this effect was 20 mg/kg/day for male rats and 100 mg/kg/day for female rats. researchgate.netnih.gov Even after a one-month recovery period, elevated levels of hepatic beta-oxidation were still present in both male and female rats at the 500 mg/kg/day dose level. researchgate.netnih.gov

Another 90-day study in rats reported increased relative liver weight in males at 200 mg/kg/day, but not in females. researchgate.net This study also noted centrilobular hepatocellular hypertrophy in high-dose males. researchgate.net A separate study observed hepatocellular hypertrophy in male rats at doses of 100 mg/kg/day and higher. industrialchemicals.gov.au In mice, a 28-day dermal exposure to 5% this compound resulted in a significant increase in liver weight. nih.gov Histopathological examination revealed minimal to mild hepatocellular hypertrophy in the centrilobular region of the liver in mice exposed to various concentrations of the compound. cdc.gov The available evidence from in vivo and in vitro studies suggests that multiple pathways, both dependent and independent of PPARα, may be involved in the hepatic effects of perfluorohexanoic acid exposure. nih.gov

Table 1: Hepatic Effects of this compound in Mammalian Studies

| Species | Duration | Route of Administration | Observed Hepatic Effects |

|---|---|---|---|

| Rat (Crl:CD(SD)) | 90 days | Gavage | Induction of peroxisomal beta-oxidation, hepatocellular hypertrophy. researchgate.netnih.govresearchgate.net |

| Rat | 90 days | Gavage | Increased relative liver weight (males). researchgate.net |

Subchronic studies have indicated that the kidneys are also affected by this compound. In a 90-day study, increased kidney weight was observed in both male and female rats at doses of 100 mg/kg/day and higher. ewg.org However, these increases in kidney weight were not accompanied by histopathological changes. ewg.org Another study reported no histopathological changes in the kidneys of female rats in the highest dose group of a 2-year carcinogenicity study. researchgate.net

Table 2: Renal Effects of this compound in Mammalian Studies

| Species | Duration | Route of Administration | Observed Renal Effects |

|---|---|---|---|

| Rat | 90 days | Gavage | Increased kidney weight (males and females). ewg.org |

Effects on the hematopoietic system have been consistently observed in studies with this compound. nih.gov These effects include decreases in red blood cell count, hematocrit, and hemoglobin, which are indicative of anemia. nih.goverg.com In a 90-day study, rats showed decreased red blood cell parameters and lower globulin levels at 200 mg/kg/day. researchgate.net Another study reported decreased hematological parameters at 500 mg/kg/day. industrialchemicals.gov.au These findings are considered adverse and relevant to humans. nih.goverg.com

Table 3: Hematopoietic Effects of this compound in Mammalian Studies

| Species | Duration | Route of Administration | Observed Hematopoietic Effects |

|---|---|---|---|

| Rat | 90 days | Gavage | Decreased red blood cell parameters, lower globulin. researchgate.net |

The endocrine system, particularly thyroid hormone levels, has been shown to be affected by this compound. In a 28-day study, male rats exhibited dose-dependent decreases in both free and total thyroxine (T4) levels. epa.gov Reductions in triiodothyronine (T3) were also observed, although to a lesser extent. epa.gov However, the evidence for endocrine effects is somewhat limited and lacks consistency across all studies. erg.com For instance, a 2-year study found no histopathological changes in endocrine-sensitive tissues like the thyroid, and no significant alterations in estradiol, luteinizing hormone, or testosterone levels at 26 and 52 weeks of exposure. researchgate.net Another study also reported no treatment-related effects on testosterone. epa.gov

Table 4: Endocrine Effects of this compound in Mammalian Studies

| Species | Duration | Endocrine Parameter | Observed Effects |

|---|---|---|---|

| Rat (male) | 28 days | Thyroid Hormones (T3, T4) | Dose-dependent decreases in free and total T4; smaller decreases in T3. epa.gov |

| Rat | 2 years | Estradiol, Luteinizing Hormone, Testosterone | No statistically significant alterations. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Perfluorohexanoic acid |

| Ammonium perfluorohexanoate |

| Thyroxine (T4) |

| Triiodothyronine (T3) |

| Estradiol |

| Luteinizing hormone |

Subchronic and Chronic Toxicity Studies

Immune System Effects, including Spleen and Thymus

Studies on the effects of this compound on the immune system have shown varied results. In one 90-day study, male rats administered a high dose of the sodium salt of perfluorohexanoic acid (PFHxA) exhibited decreased spleen weights. researchgate.netresearchgate.net Alterations in immune cell counts have also been observed in rats with exposures to PFHxA ranging between 20 and 500 mg/kg/day. researchgate.netresearchgate.net Conversely, another 90-day study in rats found no changes in immune cell counts or the weight of the spleen or thymus. researchgate.netresearchgate.net

Some research has pointed to the potential for PFHxA and its salts to cause atrophy of the thymus and spleen. nih.gov Decreased lymphoid organ weights have been noted as a general effect of perfluoroalkyl substances. nih.gov However, other studies have reported no significant changes in spleen or thymus weights following exposure. nih.gov For instance, a 90-day study with this compound did not find treatment-related effects on thymus weight. epa.gov

Table 1: Immune System Effects of this compound

| Endpoint | Observation | Study Details | Citation |

|---|---|---|---|

| Spleen Weight | Decreased in male rats | 90-day study, high dosage | researchgate.netresearchgate.net |

| Immune Cell Counts | Alterations observed | Exposures from 20 to 500 mg/kg/day in rats | researchgate.netresearchgate.net |

| Spleen and Thymus Weight | No changes observed | 90-day study in rats | researchgate.netresearchgate.net |

| Thymus and Spleen Atrophy | Potential for atrophy noted | General observation for PFHxA | nih.gov |

| Thymus Weight | No treatment-related effects | 90-day study | epa.gov |

Central Nervous System Effects

Investigations into the central nervous system effects of this compound have generally not revealed significant cause for concern. nih.gov In a 90-day study involving daily gavage administration to rats, no effects on neurobehavioral endpoints were observed. researchgate.netnih.gov Similarly, a study on the sodium salt of PFHxA in rats over 90 days did not report it to be a neurobehavioral toxicant. researchgate.net

While some animal studies have noted increased relative, but not absolute, brain weights at high doses, these findings were not accompanied by other signs of neurotoxicity. epa.gov It has been suggested that chronic oral exposure may cause damage to the brain, among other organs. biosynth.com However, the broader evidence from reproductive and developmental studies indicates a lack of neurobehavioral effects. researchgate.net

Table 2: Central Nervous System Effects of this compound

| Endpoint | Observation | Study Details | Citation |

|---|---|---|---|

| Neurobehavioral Endpoints | No effects observed | 90-day gavage study in rats | researchgate.netnih.gov |

| Neurobehavioral Toxicity | Not identified as a neurobehavioral toxicant | 90-day gavage study in rats | researchgate.net |

| Brain Weight | Increased relative (not absolute) brain weight | High-dose animal studies | epa.gov |

| Organ Damage | Potential for brain damage with chronic exposure | General toxicological profile | biosynth.com |

Nasal Lesions

Nasal lesions have been identified as an effect of this compound administration in subchronic toxicity studies. researchgate.netnih.gov In a 90-day study with rats, nasal lesions were observed at doses of 100 and 500 mg/kg/day, leading to the establishment of a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg/day. researchgate.netnih.gov These lesions included degeneration and atrophy of the olfactory epithelium. industrialchemicals.gov.au

Subsequent analysis suggested that these nasal lesions might be specific to the gavage route of administration, potentially resulting from reflux rather than systemic toxicity. The relevance of these findings to humans is considered unknown. nih.gov

Table 3: Nasal Lesions from this compound

| Endpoint | Observation | Study Details | Citation |

|---|---|---|---|

| Nasal Lesions | Observed at 100 and 500 mg/kg/day | 90-day subchronic study in rats | researchgate.netnih.gov |

| Type of Lesion | Degeneration and atrophy of olfactory epithelium | 90-day study | industrialchemicals.gov.au |

| Mechanism | Potentially due to reflux from gavage administration | Subsequent analysis of study findings | |

| Human Relevance | Unknown | Toxicological evaluation | nih.gov |

Reproductive Toxicity Studies

Parental Reproductive Parameters

Studies on the reproductive toxicity of this compound have generally found no adverse effects on parental reproductive parameters. researchgate.netnih.gov In a one-generation reproduction study where rats were administered the compound by gavage for approximately 70 days before cohabitation and through gestation and lactation, no effects on reproductive parameters were observed. researchgate.netnih.gov This included no observed effects on fertility or other reproductive functions. researchgate.net The study concluded that this compound is not a reproductive hazard. researchgate.netnih.gov

Offspring Development and Viability

While parental reproductive parameters appear unaffected, some studies have noted effects on offspring. The primary effect observed has been reduced pup weights. researchgate.netnih.gov In a one-generation reproduction study, a reduction in F1 pup weights was the basis for the reproductive toxicity NOAEL of 100 mg/kg/day. researchgate.netnih.gov However, no treatment-related mortality in offspring was reported at doses up to 500 mg/kg/day. researchgate.net In a developmental study in rats, decreased fetal weight was observed at the highest dose tested.

Table 4: Reproductive Toxicity of this compound

| Category | Endpoint | Observation | Study Details | Citation |

|---|---|---|---|---|

| Parental | Reproductive Parameters | No NaPFHx-related effects observed | One-generation study in rats | researchgate.netnih.gov |

| Parental | Fertility | No effects observed | One-generation study in rats | researchgate.net |

| Offspring | Pup Weight | Reduced F1 pup weights | One-generation study in rats | researchgate.netnih.gov |

| Offspring | Viability | No treatment-related mortality | Doses up to 500 mg/kg/day | researchgate.net |

| Offspring | Fetal Weight | Decreased at high doses | Developmental study in rats |

Developmental Toxicity Studies

Developmental toxicity studies have been conducted to further assess the effects of this compound on developing offspring. In a study where pregnant rats were dosed via gavage from gestation day 6 to 20, maternal and fetal body weight effects were observed at the highest dose. researchgate.netnih.gov This led to the establishment of a maternal and developmental toxicity NOAEL of 100 mg/kg/day. researchgate.netnih.gov

Maternal Toxicity

Genotoxicity and Mutagenicity Assessments

A series of in vitro assays have been conducted to evaluate the genotoxic and mutagenic potential of this compound.

This compound was evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay, commonly known as the Ames test. researchgate.net The results of this assay were negative, indicating that this compound did not cause mutations in the bacterial strains tested. nih.gov The assay was conducted with and without a mammalian hepatic microsomal activation system. nih.gov

Summary of In Vitro Bacterial Reverse Mutation (Ames) Assay for this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation | Salmonella typhimurium and Escherichia coli | With and Without S9 Mix | Negative nih.gov |

The potential of this compound to induce chromosomal damage was assessed in cultured human peripheral blood lymphocytes. The results of the in vitro mammalian chromosome aberration test were negative. industrialchemicals.gov.au This indicates that under the conditions of the test, this compound did not cause structural or numerical chromosomal aberrations in human lymphocytes. researchgate.netresearchgate.net

Summary of In Vitro Chromosomal Aberration Assay in Human Lymphocytes for this compound

| Assay | Test System | Result |

|---|---|---|

| Chromosomal Aberration | Cultured Human Peripheral Blood Lymphocytes | Negative industrialchemicals.gov.au |

The comet assay, or single-cell gel electrophoresis, is a method used to detect DNA damage at the level of the individual cell. oxinst.com In vitro comet assays were conducted on a human cell line to assess the DNA-damaging potential of perfluorohexanoic acid (PFHxA), the acidic form of this compound. researchgate.net The results of these assays were negative. researchgate.net

Summary of In Vitro Comet Assay for Perfluorohexanoic Acid

| Assay | Test System | Result |

|---|---|---|

| Comet Assay | Human Cell Line | Negative researchgate.net |

In Vitro Chromosomal Aberration Assays in Human Lymphocytes

Neurobehavioral Endpoints in Animal Models

The neurobehavioral effects of this compound have been evaluated in animal studies. In a 90-day subchronic study where Crl:CD(SD) rats were administered this compound by gavage, no effects were observed for neurobehavioral endpoints. nih.govresearchgate.net Similarly, a study reported that the sodium salt of perfluorohexanoic acid was not a neurobehavioral toxicant in rats after 90 days of gavage exposure at 500 mg/kg bw/day. researchgate.net

However, a more recent preliminary study investigating gestational and lactational exposure to PFHxA in C57BL/6J mice suggested potential sex-dependent neurobehavioral effects. wiley.com The study reported that developmental exposure to PFHxA resulted in neurobehavioral activity and exploration deficits, particularly in male offspring, without affecting strength and gait. wiley.com

Summary of Neurobehavioral Endpoint Assessments for this compound/PFHxA

| Study Type | Species | Exposure | Key Findings |

|---|---|---|---|

| 90-Day Subchronic | Crl:CD(SD) Rat | Gavage | No effects on neurobehavioral endpoints. nih.govresearchgate.net |

| Developmental Neurotoxicity (Preliminary) | C57BL/6J Mouse | Gestational and Lactational | Potential for male-specific neurobehavioral activity and exploration deficits. wiley.com |

In Vitro Toxicity Studies of this compound

Induction of Hepatic Peroxisomal Beta-Oxidation

This compound has been identified as a moderate inducer of hepatic peroxisomal beta-oxidation. nih.govresearchgate.net Studies in rats have shown that the potency of perfluorinated carboxylic acids (PFCAs) to induce peroxisomal beta-oxidation is related to their carbon chain length, with longer chains generally showing greater potency. jst.go.jpnih.gov For instance, perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA) are potent inducers, while perfluorohexanoic acid (PFHxA) shows less activity. jst.go.jp

In male rats, PFOA, PFNA, and perfluorodecanoic acid (PFDA) were found to be potent inducers of peroxisomal beta-oxidation, whereas perfluoroheptanoic acid (PFHA) had little effect. nih.gov In female rats, PFNA and PFDA were effective inducers, while PFHA and PFOA did not induce this activity. nih.gov The induction of peroxisomal beta-oxidation by these PFCAs was dose-dependent and highly correlated with their hepatic concentrations. nih.gov

Receptor Activity

The receptor activity of this compound has been investigated, particularly in relation to peroxisome proliferator-activated receptors (PPARs). It has been shown to have receptor activity in vitro. biosynth.com The activation of PPARα by perfluoroalkyl acids is a key mechanism in their effects on lipid metabolism. health.state.mn.ustandfonline.com The potency of this activation varies with the carbon chain length and functional group of the perfluoroalkyl acid. health.state.mn.us

While specific data on the direct binding affinity of this compound to various receptors is limited in the provided search results, the broader class of per- and polyfluoroalkyl substances (PFAS) has been studied for their interactions with nuclear receptors. For example, perfluorooctane sulfonate (PFOS) has been shown to be a ligand for the orphan nuclear receptor 4A1 (NR4A1) and can enhance tumorigenesis through its activation. acs.org However, it is important to note that the receptor activity can differ significantly between different PFAS compounds.

Modulatory Effects on Lipogenic and Drug Metabolizing Gene Expression

Recent studies have highlighted the potent effects of replacement per- and polyfluoroalkyl substances (PFAS), including shorter-chain compounds, on gene expression related to lipid metabolism and drug metabolism in primary human hepatocytes. nih.govuri.edu Short-chain perfluoroalkyl acids (PFAAs) have been observed to increase the relative transcript abundance for numerous genes involved in these pathways. nih.gov

Specifically, short-chain PFAAs, which would include perfluorohexanoic acid (the acid form of this compound), were found to induce the expression of transcripts in various pathways, with the exception of a slight induction in the antioxidant response. nih.gov These compounds also led to an increase in cellular lipid accumulation. nih.gov In contrast, legacy PFAS like PFOA and perfluorooctane sulfonate (PFOS) also induced genes related to xenobiotic metabolism, such as Cytochrome P450 2B6 (CYP2B6) and Sulfotransferase 2A1 (SULT2A1). nih.govuri.edu These findings suggest that even shorter-chain PFAS can act as potent gene inducers, potentially impacting hepatic lipid homeostasis. uri.eduoup.com

Comparative Toxicology of this compound with other Per- and Polyfluoroalkyl Substances (PFAS)

Comparison with Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) (e.g., PFOA)

The toxicological profile of this compound, a short-chain PFCA, differs notably from that of long-chain PFCAs like perfluorooctanoic acid (PFOA). integral-corp.com Generally, effects caused by exposure to perfluorohexanoic acid (PFHxA) are observed at much higher doses than those for PFOA. integral-corp.com

The acute oral toxicity of PFOA is reported to be 3 to 20 times greater than that of PFHxA. integral-corp.com While both compounds can induce hepatic effects, the potency of PFOA is considerably higher. The induction of peroxisomal beta-oxidation, a characteristic effect of many PFCAs, is more pronounced with longer-chain compounds. jst.go.jpnih.gov

In terms of genotoxicity, both this compound and PFOA have been evaluated. Studies on this compound showed no evidence of mutagenicity in bacterial assays or chromosomal aberrations in human lymphocytes in vitro. nih.gov Similarly, a comprehensive set of genotoxicity assays on PFOA, including reverse mutation assays and chromosomal aberration studies, did not demonstrate significant genotoxic potential, with some limited positive findings only at high, cytotoxic concentrations. nih.gov

The differences in toxicity are also reflected in their potential to cause other health effects. Sufficient data exists to conclude that PFHxA is not a selective reproductive or developmental toxicant and does not disrupt endocrine activity. integral-corp.com The effects of PFHxA are largely considered to be mild and/or reversible and occur at significantly higher doses compared to PFOA. integral-corp.com

Table 2: Comparison of Toxicological Data between PFHxA and PFOA

| Parameter | Perfluorohexanoic Acid (PFHxA) | Perfluorooctanoic Acid (PFOA) | Citation |

| Chain Length | Short-chain (C6) | Long-chain (C8) | |

| Acute Oral Toxicity | Lower | 3 to 20 times higher than PFHxA | integral-corp.com |

| Induction of Peroxisomal Beta-Oxidation | Moderate inducer | Potent inducer | nih.govjst.go.jp |

| Genotoxicity (In Vitro) | No mutations or chromosomal aberrations | Generally negative, limited positive findings at high, cytotoxic concentrations | nih.govnih.gov |

| Reproductive/Developmental Toxicity | Not a selective toxicant | Concerns exist based on animal studies | integral-corp.com |

| Endocrine Disruption | Does not disrupt endocrine activity | Evidence of endocrine disruption | integral-corp.com |

Comparison with other Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) and Sulfonates

This compound, and its corresponding acid form perfluorohexanoic acid (PFHxA), is part of a broader class of short-chain per- and poly-fluoroalkyl substances (PFAS). A toxicological comparison with other short-chain PFAS, such as perfluorobutanoic acid (PFBA), perfluorobutane sulfonic acid (PFBS), and perfluorohexane sulfonic acid (PFHxS), is essential for understanding its relative potential for adverse health effects. These comparisons often highlight differences in potency and toxicological endpoints based on factors like carbon chain length and the type of functional group (carboxylate vs. sulfonate).

In animal studies, the liver and kidneys have been identified as primary target organs for many short-chain PFAS. mst.dknih.gov Generally, for perfluoroalkyl carboxylic acids (PFCAs), toxicological potency tends to increase with the length of the fluorinated carbon chain. mst.dk However, there are exceptions and variations depending on the specific endpoint being evaluated. For instance, in rats, PFHxS, a six-carbon sulfonate, is often reported to be the most toxic among the short-chain PFAS, followed by PFBA, PFHxA, and PFBS. mst.dk The sulfonic acids also tend to exhibit greater toxicity than their carboxylic acid counterparts with the same carbon chain length. mst.dk

Developmental toxicity has been observed with some short-chain PFAS, although typically at higher dose levels than those causing other systemic effects like liver toxicity. For example, developmental effects for the ammonium salt of PFHxA in mice, such as stillbirths and postnatal pup mortality, were seen at much higher doses compared to the long-chain PFOA. In contrast, some studies have indicated that PFBA did not show developmental toxicity. Gestational exposure to PFBA, PFBS, or PFHxS did not result in changes to pup survival or body weight. cdc.gov

The following data tables provide a comparative overview of key toxicological findings for this compound (and PFHxA) and other selected short-chain PFAS based on available research.

Comparative Toxicity Data for Selected Short-Chain PFAS

This table summarizes key toxicity values from studies on rats, providing a comparative look at the different potencies and target organs of these substances.

| Compound | Species | Key Toxicity Endpoint | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) |

| This compound (as PFHxA) | Rat | Liver Effects (hepatocellular hypertrophy) | 20 mg/kg/day | - |

| This compound (as PFHxA) | Rat | Developmental Toxicity (reduced pup weights) | 100 mg/kg/day | 500 mg/kg/day |

| Perfluorobutanoic Acid (PFBA) | Mouse | Developmental Toxicity | No effects observed | - |

| Perfluorobutane Sulfonic Acid (PFBS) | Rat | Maternal Toxicity (decreased body weight gain) | - | Noted in studies |

| Perfluorohexane Sulfonic Acid (PFHxS) | Rat | Liver Toxicity | Not specified | Noted as most toxic short-chain |

General Toxicological Profile Comparison

This table offers a qualitative comparison of the toxicological profiles of these short-chain PFAS, highlighting common target organs and relative toxicity rankings found in the literature.

| Feature | This compound (as PFHxA) | Perfluorobutanoic Acid (PFBA) | Perfluorobutane Sulfonic Acid (PFBS) | Perfluorohexane Sulfonic Acid (PFHxS) |

| Primary Target Organs | Liver, Kidneys | Liver, Kidneys | Liver, Kidneys | Liver, Kidneys |

| Relative Toxicity in Rats | Less toxic than PFHxS | Generally considered low toxicity | Generally considered low toxicity | Most toxic of these short-chains |

| Developmental Toxicity Potential | Observed at high doses | Not observed in some key studies | No alterations in pup survival/weight in some studies | No alterations in pup survival/weight in some studies |

| Chain Length & Functional Group | C6 Carboxylic Acid | C4 Carboxylic Acid | C4 Sulfonic Acid | C6 Sulfonic Acid |

Biomonitoring of this compound in Human Populations

Biomonitoring studies track the presence of chemicals in the human body, providing valuable data on population-level exposure. For this compound, which exists in the body as the perfluorohexanoate (PFHxA) anion, these studies have focused on its detection in various biological matrices.

Detection in Human Serum and Urine

Perfluorohexanoic acid (PFHxA), the dissociated form of this compound, has been identified in human serum and urine samples, indicating widespread, albeit low-level, exposure in the general population. As a shorter-chain PFAS, PFHxA is generally eliminated from the body more rapidly than its longer-chain counterparts, primarily through urine.

Data from the 2013–2014 U.S. National Health and Nutrition Examination Survey (NHANES) revealed that PFHxA was detected in 22.6% of urine samples from participants aged six and older. nih.gov The 90th percentile concentration in these urine samples was 0.3 µg/L. nih.gov In Canada, the Canadian Health Measures Survey (CHMS) also includes national data on the concentration of PFHxA in the blood of its citizens. canada.ca Studies of communities with residential exposure to PFAS have also contributed to the understanding of serum and urine concentrations of these compounds.

The presence of PFHxA in both serum and urine allows for the assessment of internal body burden and excretion patterns. The correlation between serum and urine concentrations is a subject of ongoing research to determine the most reliable biomarker for exposure to short-chain PFAS.

Biomonitoring of Perfluorohexanoate (PFHxA) in Human Serum and Urine

| Study/Survey (Year) | Matrix | Population | Detection Frequency | Concentration (90th Percentile) |

|---|---|---|---|---|

| NHANES (2013-2014) | Urine | U.S. General Population (≥6 years) | 22.6% | 0.3 µg/L |

| Canadian Health Measures Survey (Cycle 2) | Blood Plasma | Canadian General Population (3-79 years) | Data collected | Not specified in provided search results |

Detection in Breast Milk

The transfer of PFAS from mother to child through breast milk is a recognized route of infant exposure. Studies have confirmed the presence of various PFAS, including PFHxA, in human breast milk.

A study conducted in Hangzhou, China, analyzed 16 different PFAS in the breast milk of 174 women. The results showed that perfluorooctanoate was the most predominant, followed by perfluorohexanoate (PFHxA) with a mean concentration of 41 pg/mL. Another study in Zhoushan, China, detected several perfluorinated compounds in all breast milk samples analyzed, with PFOS and PFOA being the most dominant. A comprehensive review of scientific literature highlighted that while PFOS and PFOA are the most commonly detected PFAS in breast milk, there is a significant lack of data for many countries. nih.gov The detection of PFHxA in breast milk underscores the potential for early-life exposure to this compound.

Concentrations of Perfluorohexanoate (PFHxA) in Human Breast Milk

| Study Location (Year) | Number of Participants | Mean Concentration of PFHxA |

|---|---|---|

| Hangzhou, China | 174 | 41 pg/mL |

Occupational Exposure Assessment

Workplace exposure represents a significant potential source of higher-level contact with industrial chemicals. However, for this compound, specific occupational exposure limits (OELs) have not been widely established.

Safety Data Sheets for this compound indicate that it does not currently have established OELs. biosynth.com A review of occupational exposure limits for Ontario workplaces does not list this compound, although it does provide a limit for a related compound, ammonium perfluorooctanoate, at 0.01 mg/m³. ontario.ca Similarly, Safe Work Australia does not specify a workplace exposure limit for this compound. The lack of specific OELs for this compound suggests that exposure in occupational settings is likely managed under the broader framework for chemical safety and handling, rather than through substance-specific regulation.

Epidemiological Studies on Human Health Associations with this compound

Epidemiological research aims to identify associations between chemical exposures and health outcomes in human populations. For this compound, these studies are part of a larger effort to understand the health effects of PFAS.

Challenges and Limitations in Drawing Conclusions from Epidemiological Data

The fact that humans are typically exposed to a mixture of different PFAS complicates efforts to isolate the health effects of a single compound like this compound. nih.gov Furthermore, short-chain PFAS such as PFHxA have shorter biological half-lives, which can make exposure assessment more complex and may require different study designs compared to the more persistent long-chain PFAS. nih.gov Many studies have historically focused on legacy PFAS like PFOA and PFOS, leading to a relative scarcity of data on replacement chemicals, including this compound. ct.gov The need for high-quality epidemiological studies with robust methodologies is a recurring theme in the scientific literature. frontiersin.org

Associations with Liver Enzymes

The liver is a key organ in the processing of foreign chemicals, and changes in liver enzyme levels can be an indicator of liver stress or damage. Several epidemiological studies have investigated the relationship between PFAS exposure and liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT). mdpi.com

Associations with Thyroid Hormones

The relationship between PFHxA exposure and thyroid function is an area of ongoing research with some conflicting findings. In animal studies, thyroid follicular cell hypertrophy was observed in both male and female rats exposed to this compound for 90 days, an effect that persisted even after a recovery period. epa.gov

In human studies, the evidence is less clear. One study of the general population in China found that exposure to PFHxA was positively associated with two markers of thyroid autoimmune disease: thyroglobulin antibody (TGAb) and thyroid microsomal antibody (TMAb). researchgate.net However, this same study did not find an association with thyroid-stimulating hormone (TSH), free thyroxine (T4), or triiodothyronine (T3). researchgate.net In contrast, an in ovo study using chicken embryos found that PFHxA had no effect on plasma thyroid hormone levels. oup.com A broader meta-analysis on per- and polyfluoroalkyl substances (PFAS) suggested that these chemicals can disrupt thyroid hormones, but the results are often inconsistent and may depend on the specific compound and concentration levels. nih.gov

| Study Type | Population/Model | Key Findings for PFHxA/Sodium Perfluorohexanoate | Reference |

| Human Epidemiological | General Population (China, N=202) | Positive association with thyroglobulin antibody (TGAb) and thyroid microsomal antibody (TMAb). No association with TSH, free T4, or T3. | researchgate.net |

| Animal Study | Rats | Thyroid follicular cell hypertrophy in males and females after 90-day exposure. | epa.gov |

| In Ovo Study | Chicken Embryos | No effect on plasma thyroid hormone levels. | oup.com |

Associations with Blood Lipids and Cholesterol

A meta-analysis of 29 studies concluded that exposure to certain PFAS, particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), was significantly associated with higher levels of total cholesterol, triacylglycerols, and low-density lipoprotein (LDL) cholesterol. harvard.edu The European Food Safety Authority (EFSA) noted that there is clear evidence for an association between exposure to PFOS, PFOA, and perfluorononanoic acid (PFNA) and increased serum levels of cholesterol. wiley.com While these findings focus on other PFAS, they highlight a key area of concern for the chemical class. Research focusing specifically on PFHxA's role is less extensive, but it is often included in the broader assessments of PFAS effects on lipid metabolism. nih.govepa.gov

| PFAS Type | Association with Total Cholesterol | Association with LDL Cholesterol | Association with Triglycerides | Reference |

| PFOA | Significant Positive Association | Significant Positive Association | Significant Positive Association | harvard.edu |

| PFOS | Significant Positive Association | Significant Positive Association | Significant Positive Association | harvard.edu |

| PFNA | Evidence of Association | Not Specified | Not Specified | wiley.com |

| PFHxA | Investigated, but conclusions are limited | Investigated, but conclusions are limited | Investigated, but conclusions are limited | nih.govepa.gov |

Associations with Blood Pressure

Several studies have investigated the link between PFAS exposure and blood pressure, with some suggesting a positive correlation. nih.govnih.gov A meta-analysis involving nearly 70,000 individuals found that higher levels of PFOS, PFOA, and perfluorohexane sulfonic acid (PFHxS) were associated with an increased risk of hypertension. nih.gov For PFHxS, the odds ratio for hypertension was 1.04 (95% CI: 1.00, 1.09). nih.gov

Findings from a highly exposed young adult population in Italy also suggested that serum PFAS concentrations were associated with increased systolic and diastolic blood pressure. nih.govresearchgate.net However, other research, such as a study on a representative sample of U.S. children, did not find a positive association between exposure to PFOA and PFOS and elevated blood pressure levels. dovepress.com While these studies provide context, specific data on the association between this compound (PFHxA) and blood pressure is limited in the available literature. nih.govepa.gov

Associations with Insulin Resistance and Body Mass Index

The relationship between PFAS, including PFHxA, and metabolic outcomes like insulin resistance and body mass index (BMI) has been explored in human studies, though the evidence remains limited. nih.govepa.gov Some research points to a potential link between PFAS exposure and impaired glucose homeostasis. nih.govnih.gov

One cross-sectional study in young girls found that PFOA, a related compound, was associated with a decreased BMI. nih.gov In that same study, PFOA had a borderline inverse association with the HOMA Index of insulin resistance, but this relationship was not statistically significant after further analysis. nih.gov Another study noted that prenatal exposure to PFHxS was associated with increased insulin sensitivity in males during mid-childhood. nih.gov The direct association between this compound and these specific endpoints requires further investigation. nih.govepa.gov High sodium intake, in general, has been associated with insulin resistance in some studies. medscape.com

Associations with Semen Parameters and Reproductive Hormones

The impact of PFAS on male reproductive health is a significant area of toxicological research. researchgate.netnih.gov Animal studies have suggested that PFHxA may be associated with changes in testosterone levels. researchgate.net However, a one-generation reproduction study in rats found no this compound-related effects on any reproductive parameters. researchgate.net

Associations with Cancer Endpoints

Currently, no human epidemiological studies have been identified that evaluate a direct association between PFHxA exposure and carcinogenicity. nih.govepa.gov A single chronic bioassay in rats reported no significant increases in neoplasms in male or female rats exposed to PFHxA. ca.gov

In terms of genotoxicity, in vitro studies have shown that this compound was not mutagenic in the bacterial reverse mutation (Ames) test and did not induce chromosomal aberrations in human lymphocytes. researchgate.net The International Agency for Research on Cancer (IARC) has classified the related, longer-chain compound PFOA as "possibly carcinogenic to humans" (Group 2B), but this classification does not apply to PFHxA. researchgate.net

Ecological Effects of Sodium Perfluorohexanoate

Effects on Aquatic Ecosystems

The introduction of Sodium Perfluorohexanoate into aquatic environments can influence various trophic levels, from microorganisms to fish.

Microbial Community Diversity, Structure, Growth, and Activity

Studies on freshwater microbial communities reveal that PFHxA can alter their structure and function, although its effects are generally considered milder than those of long-chain compounds like perfluorooctanoic acid (PFOA). frontiersin.orgresearchgate.net

Regarding microbial growth, both PFHxA and PFOA were observed to decrease microbial biovolume at higher concentrations. researchgate.netfrontiersin.org PFOA was more potent, significantly inhibiting microbial growth even at a low concentration of 100 ng/L. researchgate.netfrontiersin.org

Interestingly, PFHxA's effect on microbial activity, specifically respiration, differs from that of PFOA. While some studies on soil microbes suggest PFOA can inhibit respiration, studies on aquatic microorganisms showed that PFHxA and PFOA did not significantly inhibit it. frontiersin.orgfrontiersin.org In fact, PFHxA appeared to have a stimulating effect on microbial respiration, with total carbon dioxide concentrations being significantly higher in PFHxA treatments compared to controls. frontiersin.orgjyu.fi This effect was positively correlated with the concentration of PFHxA, especially during the first week of exposure. jyu.fi

Table 1: Effects of Perfluorohexanoic Acid (PFHxA) on Freshwater Microbial Communities

| Parameter | Observation at High Concentration (10 mg/L) | Comparison with PFOA | Source |

|---|---|---|---|

| Community Structure | Altered; increased relative abundance of Proteobacteria, decreased Planctomycetes, Verrucomicrobia, etc. | Milder effect; PFOA causes significant changes at much lower concentrations. | frontiersin.orgfrontiersin.org |

| Community Diversity | Not significantly affected. | Neither compound significantly affected diversity in the study. | frontiersin.orgfrontiersin.org |

| Microbial Growth (Biovolume) | Decreased. | Less potent; PFOA inhibits growth more effectively and at lower concentrations. | researchgate.netfrontiersin.org |

| Microbial Activity (Respiration) | Stimulating effect; increased CO2 production. | Opposite effect; PFOA did not show a similar stimulating effect. | frontiersin.orgfrontiersin.orgjyu.fi |

Aquatic Invertebrates

This compound and PFHxA have been tested for toxicity on several species of aquatic invertebrates, which are crucial components of aquatic food webs. The toxicity generally appears to be lower than that of long-chain PFAS. mdpi.com

Studies on the cladoceran Daphnia magna have established a range of toxicity values. One study determined a 48-hour acute median effective concentration (EC50) for immobility to be between 7.84 and 8.3 mg/L. Another chronic study found the No-Observed-Effect Concentration (NOEC) for effects on reproduction to be 2.16 mg/L.

Comparative toxicity studies across multiple invertebrate species provide further insight. For PFHxA, EC50 values were found to be in a similar range for Ceriodaphnia dubia, Hyalella azteca, and Chironomus dilutus, spanning approximately 600–1000 μM. nih.gov This contrasts with longer-chain PFCAs, where the sensitivity difference between species like C. dubia and H. azteca increases significantly with chain length. nih.gov The bioluminescence in the marine bacterium Vibrio fischeri was also shown to be inhibited by a series of perfluorinated carboxylic acids, including PFHxA. nih.gov

Table 2: Toxicity of Perfluorohexanoic Acid (PFHxA) to Aquatic Invertebrates

| Species | Endpoint | Value | Source |

|---|---|---|---|

| Daphnia magna (Water flea) | 48-hr EC50 (Immobility) | >112 mg/L | carlroth.com |

| Daphnia magna | 21-day NOEC (Reproduction) | 2.16 mg/L | |

| Ceriodaphnia dubia | Sublethal EC50 | ~600–1000 µM | nih.gov |

| Hyalella azteca | Sublethal EC50 | ~600–1000 µM | nih.gov |

| Chironomus dilutus | Sublethal EC50 | ~600–1000 µM | nih.gov |

Fish Species

The effects of this compound and its acid form have been evaluated in several fish species, focusing on acute toxicity, reproduction, and development.

In a 96-hour acute toxicity study with Medaka (Oryzias latipes), the median lethal concentration (LC50) for this compound was 3080 mg/L. daikinchemicals.com For Rainbow Trout (Oncorhynchus mykiss), a fish early-life stage test showed that the ammonium salt of PFHxA did not affect hatching or larval survival at exposure levels up to 10.1 mg/L. daikinchemicals.com

Developmental toxicity studies in Zebrafish (Danio rerio) show that while PFHxA is less toxic than PFOA, it can still induce effects. researchgate.net One study reported a 120-hour post-fertilization LC50 for PFHxA of 8394.5 ppm, significantly higher than the 561.01 ppm for PFOA. researchgate.net However, other research indicates that exposure to the ammonium salt of PFHxA can induce dose-dependent morphological abnormalities at high concentrations (above 100 mg/L). daikinchemicals.com While PFHxA exposure was negative for most developmental toxicity endpoints, it was found to cause a unique hyperactivity signature in larval zebrafish. researchgate.netnih.gov Furthermore, PFHxA has been shown to interfere with fish larval development by disrupting the hypothalamus-pituitary-thyroid (HPT) axis, leading to slower body growth and changes in thyroid hormone levels. researchgate.net

Reproductive toxicity appears to be low. A fish short-term reproduction assay in Medaka showed that neither this compound nor the ammonium salt of PFHxA caused reproductive toxicity at tested concentrations of 10 mg/L and 100 mg/L. daikinchemicals.com

Table 3: Toxicity of this compound (NaPFHx) and its Acid/Ammonium Salts to Fish

| Species | Compound Form | Endpoint | Value | Source |

|---|---|---|---|---|

| Medaka (Oryzias latipes) | NaPFHx | 96-hr LC50 | 3080 mg/L | daikinchemicals.com |

| Zebrafish (Danio rerio) | PFHxA | 120-hr LC50 | 8394.5 ppm | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Ammonium Salt | 28-day NOEC/LOEC (Post-hatch survival) | ≥ 10.1 mg/L | daikinchemicals.com |